molecular formula C21H21FN2O3 B11403696 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11403696
M. Wt: 368.4 g/mol
InChI Key: GBQAARTVPIFATA-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butylphenoxy group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a nucleophile under conditions that facilitate the substitution, such as the presence of a strong base.

  • Attachment of the tert-Butylphenoxy Group: : The tert-butylphenoxy group can be attached through an etherification reaction. This typically involves reacting a phenol derivative with a tert-butyl halide in the presence of a base like sodium hydride.

  • Formation of the Final Compound: : The final step involves coupling the oxazole ring with the fluorophenyl and tert-butylphenoxy groups. This can be achieved through an amide bond formation reaction, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the amide bond, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: tert-Butyl alcohol derivatives.

    Reduction: Amine derivatives or ring-opened products.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with specific biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the fluorophenyl group are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-Butylphenoxy)propanoic acid: Similar in structure but lacks the oxazole ring and fluorophenyl group.

    2-tert-Butyl-4-methoxyphenol: Contains a tert-butyl group and a phenol moiety but differs significantly in overall structure.

    1-(2-tert-butylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol: Shares some structural elements but includes a piperazine ring instead of an oxazole ring.

Uniqueness

2-(4-tert-Butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its combination of a tert-butylphenoxy group, a fluorophenyl group, and an oxazole ring. This unique structure imparts specific chemical properties and biological activities that are not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21FN2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C21H21FN2O3/c1-21(2,3)15-6-10-17(11-7-15)26-13-19(25)23-20-12-18(24-27-20)14-4-8-16(22)9-5-14/h4-12H,13H2,1-3H3,(H,23,25)

InChI Key

GBQAARTVPIFATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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